![molecular formula C23H25N5O5S B2569076 2-(3-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1021077-05-3](/img/structure/B2569076.png)
2-(3-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Description
2-(3-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O5S and its molecular weight is 483.54. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Properties
Researchers have synthesized new sulfones, including analogs of bis-(4-aminophenyl)sulfone (DDS), to obtain long-acting drugs similar to those in the field of sulfonamides. These compounds have demonstrated good antitubercular activity in vitro, suggesting their potential in developing treatments for tuberculosis and related bacterial infections (Desideri et al., 1980).
Chemical Synthesis and Drug Development
In drug development, the compound's analogs have been utilized for their potential in creating medications with specific biological activities. For example, research on the addition-rearrangement of aryl- and alkoxysulfonyl isocyanates with certain methyl-substituted compounds has highlighted the versatility of these chemical frameworks in synthesizing functionalized piperidones, which could have implications for developing new therapeutic agents (Jao et al., 1996).
Allelochemicals and Agronomic Utility
The study of compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, isolated from plants in the Poaceae family, has shown that these compounds possess phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. Research into their synthetic obtention and potential agronomic utility underlines the broader applications of related chemical structures in agriculture (Macias et al., 2006).
Anticonvulsant Activity
New derivatives synthesized as potential anticonvulsant compounds indicate the diverse therapeutic potentials of this chemical class. These studies, involving the synthesis of novel 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives, have explored their effectiveness against seizures, highlighting the compound's relevance in neurological research and treatment development (Aytemir et al., 2010).
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S/c1-32-19-3-2-4-20(15-19)33-17-23(29)26-18-5-7-21(8-6-18)34(30,31)28-13-11-27(12-14-28)22-16-24-9-10-25-22/h2-10,15-16H,11-14,17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLKCWSDJRWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide |
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